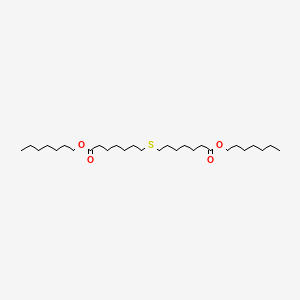
Diheptyl 7,7'-sulfanediyldiheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diheptyl 7,7’-sulfanediyldiheptanoate is an organic compound with the molecular formula C28H54O4S It is characterized by the presence of ester functional groups and a sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diheptyl 7,7’-sulfanediyldiheptanoate typically involves the esterification of heptanoic acid derivatives with a sulfur-containing diol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of Diheptyl 7,7’-sulfanediyldiheptanoate may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo esterification, and the product is continuously extracted and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Diheptyl 7,7’-sulfanediyldiheptanoate can undergo various chemical reactions, including:
Oxidation: The sulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Diheptyl 7,7’-sulfanediyldiheptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester and sulfide chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ester and sulfide functionalities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diheptyl 7,7’-sulfanediyldiheptanoate involves its interaction with molecular targets through its ester and sulfide groups. The ester groups can undergo hydrolysis, releasing heptanoic acid derivatives, while the sulfide linkage can participate in redox reactions. These interactions can modulate various biochemical pathways, making the compound of interest in medicinal chemistry and biochemistry.
Comparison with Similar Compounds
Similar Compounds
Diheptyl phthalate: Another ester compound with similar applications in plasticizers and specialty chemicals.
Diheptyl succinate: An ester with a different dicarboxylic acid backbone, used in similar industrial applications.
Uniqueness
Diheptyl 7,7’-sulfanediyldiheptanoate is unique due to its sulfide linkage, which imparts distinct chemical reactivity and potential biological activity compared to other diheptyl esters. This uniqueness makes it a valuable compound for specific applications where both ester and sulfide functionalities are desired.
Properties
CAS No. |
61549-03-9 |
|---|---|
Molecular Formula |
C28H54O4S |
Molecular Weight |
486.8 g/mol |
IUPAC Name |
heptyl 7-(7-heptoxy-7-oxoheptyl)sulfanylheptanoate |
InChI |
InChI=1S/C28H54O4S/c1-3-5-7-11-17-23-31-27(29)21-15-9-13-19-25-33-26-20-14-10-16-22-28(30)32-24-18-12-8-6-4-2/h3-26H2,1-2H3 |
InChI Key |
WIMSBXABKYGKAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)CCCCCCSCCCCCCC(=O)OCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















